3-Phenylnaphthalene-2-carbonitrile
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Overview
Description
3-Phenylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the third position and a cyano group is attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylnaphthalene-2-carbonitrile typically involves the reaction of 3-phenylnaphthalene with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenylnaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
3-Phenylnaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Phenylnaphthalene-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the phenyl group at the third position.
3-Phenylnaphthalene: Lacks the cyano group at the second position.
2-Phenyl-1-naphthylamine: Contains an amine group instead of a cyano group.
Uniqueness
3-Phenylnaphthalene-2-carbonitrile is unique due to the presence of both a phenyl group and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
68376-10-3 |
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Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-phenylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C17H11N/c18-12-16-10-14-8-4-5-9-15(14)11-17(16)13-6-2-1-3-7-13/h1-11H |
InChI Key |
GHPWVRQRKRWTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C#N |
Origin of Product |
United States |
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